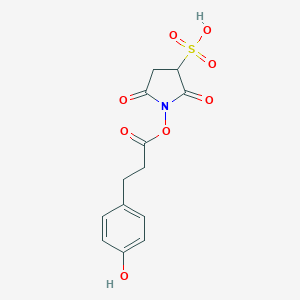
1-(3-(4-Hydroxyphenyl)-1-oxopropoxy)-2,5-dioxo-3-pyrrolidinesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(4-Hydroxyphenyl)-1-oxopropoxy)-2,5-dioxo-3-pyrrolidinesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12NO8S- and its molecular weight is 343.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(4-Hydroxyphenyl)-1-oxopropoxy)-2,5-dioxo-3-pyrrolidinesulfonic acid is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine ring, hydroxyl groups, and sulfonic acid functionalities. Its molecular formula is C₁₃H₁₅N₃O₅S, and it has a molecular weight of approximately 325.34 g/mol. The structural complexity suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with multiple cellular pathways. The following mechanisms are hypothesized for this compound:
- Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with sulfonic acid groups have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The dioxo moiety may interact with enzymes involved in metabolic processes, potentially leading to altered biochemical pathways.
In Vitro Studies
Several studies have explored the biological activity of related compounds. For instance, a study examining phenolic compounds found that those similar in structure exhibited significant antioxidant properties, which could be extrapolated to our compound of interest .
Case Studies
A randomized controlled trial involving dietary interventions demonstrated that phenolic metabolites significantly impacted health markers in participants. While this study did not directly test our compound, it highlights the relevance of phenolic structures in biological activity .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8S/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUCTBXTPCIMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909983 |
Source


|
| Record name | 1-{[3-(4-Hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106327-86-0 |
Source


|
| Record name | Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106327860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[3-(4-Hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













